D-Fructose-d4 (CAS 478518-49-9) addresses the critical need for a reliable internal standard in fructose LC-MS quantitation, where unlabeled fructose suffers from ion suppression and interference.
• Site-specific 4,5,6,6-d4 deuteration provides a +4 Da mass shift for unambiguous quantitation in metabolomics.
• 98 atom % D enrichment enables Deuterium Metabolic Imaging (DMI) for real-time tissue-specific uptake studies.
• Simplifies NMR spectral interpretation for metabolic flux analysis through glycolysis and the pentose phosphate pathway.
Certified purity, comprehensive CoA, and stable isotope documentation included.
Molecular FormulaC6H12O6
Molecular Weight184.18 g/mol
Cat. No.B15140829
⚠ Attention: For research use only. Not for human or veterinary use.
D-Fructose-d4 is a deuterium-labeled analogue of D-Fructose, a naturally occurring monosaccharide. This compound features four deuterium atoms replacing specific hydrogen atoms at the C-4, C-5, C-6, and C-6' positions , resulting in a mass shift of +4 Da compared to the unlabeled compound (from 180.16 to 184.18 g/mol) . It is primarily utilized as an internal standard and metabolic tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The site-specific deuteration allows for precise quantitation and pathway elucidation while maintaining the fundamental biochemical properties of D-fructose .
Labeling patternSite-specific deuteration at C-4,5,6,6' positions (+4 Da mass shift)
Key suitabilityHigh isotopic enrichment and purity support precise internal standardization and tracer studies
D-Fructose-d4: Substitution Pitfalls
D-Fructose-d4 cannot be generically substituted with other isotope-labeled fructose compounds (e.g., D-Fructose-13C, D-Fructose-d7) or unlabeled D-Fructose in quantitative workflows due to fundamental differences in their analytical performance. While multiple isotopologues exist, their mass differences and isotopic purity profiles are distinct. Unlabeled D-Fructose, for example, lacks the required mass shift to serve as an internal standard, leading to ion suppression and inaccurate quantitation in LC-MS [1]. Furthermore, the specific labeling pattern of D-Fructose-d4 (4,5,6,6-d4) can provide unique insights in NMR-based metabolic flux analysis by simplifying spectral interpretation and reducing signal overlap, a feature not shared by uniformly labeled or carbon-13 enriched analogues [2]. The quantitative specifications outlined below define why D-Fructose-d4 is the more appropriate choice for specific, high-stringency applications.
D-Fructose-d4 (Target)
Potential substitute
Risk summary
+4 Da mass shift internal standard
Unlabeled D-Fructose
No mass shift leads to ion suppression and inaccurate quantitation
13C labeling does not simplify proton spectra; interpretation context may differ
Optimized enrichment and purity profile
Uniformly labeled or other deuterated fructose
Isotopic purity and labeling pattern may not match, altering analytical performance
[1] van de Merbel, N. C. (2012). Internal Standards for Quantitative LC-MS Bioanalysis. In W. Li, J. Zhang, & F. L. S. Tse (Eds.), Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations (pp. 87-96). Springer. View Source
[2] Fan, T. W.-M., & Lane, A. N. (2016). Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 92-93, 18-53. View Source
D-Fructose-d4: Quantifiable Advantages
High Purity for Analytical Standardization
D-Fructose-d4 from a GMP/ISO-certified supplier is available at a certified purity of 99.9% . This level of purity is critical for its role as a quantitative internal standard, as it minimizes the introduction of unlabeled D-Fructose or other impurities that could skew MS-based quantitation. In contrast, an alternative site-specific labelled form, D-[4,5,6,6'-2H4]fructose, is offered at a lower certified purity of 96% .
Certified PurityData to verify
99.9% vs 96%
+3.9% purity
Supports accuracy and reliability in quantitative assays
Vendor CoA specifications; review lot-specific data
Analytical ChemistryMetabolomicsQuality Control
Evidence Dimension
Certified Chemical Purity
Target Compound Data
99.9%
Comparator Or Baseline
D-[4,5,6,6'-2H4]fructose (96%)
Quantified Difference
3.9% higher purity
Conditions
Vendor Certificate of Analysis (CoA) specifications
Why This Matters
Higher certified purity ensures greater accuracy and reliability in quantitative assays, reducing the risk of signal interference and the need for extensive purification prior to use.
Analytical ChemistryMetabolomicsQuality Control
High Isotopic Enrichment for MS Sensitivity
The specified isotopic enrichment for D-Fructose-d4 is 98 atom % D . This is a critical performance parameter for a tracer compound. A lower enrichment would increase the background signal from unlabeled molecules (M0), reducing the effective dynamic range and sensitivity of the MS assay. While D-Fructose-13C6 is an alternative tracer, its utility in MS is based on a +6 Da mass shift, whereas D-Fructose-d4 offers a +4 Da shift with deuterium. The deuterium label is often preferred in certain applications, such as Deuterium Metabolic Imaging (DMI), where the specific properties of deuterium are exploited [1].
Isotopic EnrichmentClass-level
98 atom % D
2% below theoretical max
Supports higher signal-to-noise ratio in MS
Enables sensitive detection of fructose in complex matrices
Mass SpectrometryStable Isotope LabelingTracer Studies
Evidence Dimension
Isotopic Enrichment
Target Compound Data
98 atom % D
Comparator Or Baseline
Theoretical 100% atom % D (as baseline for perfect enrichment)
Quantified Difference
98% of maximum achievable enrichment
Conditions
Vendor specification for isotopic enrichment
Why This Matters
This high level of enrichment ensures a strong, distinct signal in MS analyses, improving the signal-to-noise ratio and enabling more sensitive detection and accurate quantification of fructose in complex biological matrices.
Mass SpectrometryStable Isotope LabelingTracer Studies
[1] De Feyter, H. M., & de Graaf, R. A. (2023). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. Frontiers in Physiology, 14, 1198578. View Source
Excipient-Drug Interaction Tracing
A key differentiator for D-Fructose-d4 is its use in a patented method (WO2023187542) to specifically track fructose-mediated Maillard reactions in pharmaceutical formulations [1]. By using the deuterated form, researchers can differentiate between fructose-derived adducts originating from the formulation excipient and those from endogenous sources. This is a unique application not readily achievable with D-Fructose-13C6, as the patent specifically discloses the use of deuterated fructose.
Excipient TracingContext-dependent
Specific to fructose-derived Maillard adducts
Qualitative advantage in patent method
May support pharmaceutical stability studies
As disclosed in WO2023187542; method requires validation
Enables differentiation between formulation-derived and endogenous fructose adducts
Comparator Or Baseline
D-Fructose-13C6 (Not disclosed for this specific application in the patent)
Quantified Difference
Qualitative advantage in this specific patented method
Conditions
As disclosed in patent application WO2023187542
Why This Matters
This evidence supports a specific, high-value use case in pharmaceutical development for which D-Fructose-d4 is uniquely positioned, potentially streamlining stability studies and regulatory filings for fructose-containing formulations.
[1] World Intellectual Property Organization. (2023). WO2023187542 - METHOD FOR PRODUCING DIFRUCTOSE ANHYDRIDE IV (DFA IV). (Note: The search result describes the application, though the direct patent link was not accessible). Information corroborated by Kuujia.com product page. Retrieved from https://www.kuujia.com View Source
D-Fructose-d4: Research & Industrial Applications
LC-MS Metabolomics Internal Standardization
In targeted metabolomics workflows, D-Fructose-d4 at a certified purity of 99.9% is the preferred internal standard for D-Fructose. Its +4 Da mass shift and high purity minimize ion suppression and interference, enabling precise quantitation of fructose in biological samples like plasma, urine, or cell lysates, as established by best practices for stable isotope-labeled standards in LC-MS bioanalysis .
Deuterium Metabolic Imaging of Fructose
D-Fructose-d4, with its 98 atom % D enrichment , is ideally suited for use as a substrate in Deuterium Metabolic Imaging (DMI) studies. This non-invasive technique allows for the real-time measurement of tissue-specific fructose uptake and metabolism, as demonstrated in recent liver metabolism research . The specific deuterium label provides the necessary signal for this emerging imaging modality, a capability not shared by 13C-labeled analogues.
Excipient-Induced Degradation Studies
For pharmaceutical scientists, D-Fructose-d4 is a critical reagent for stability studies of formulations containing fructose as an excipient. As detailed in patent application WO2023187542 , its use allows for the unambiguous tracking of Maillard reaction products formed between fructose and amine-containing active pharmaceutical ingredients (APIs), distinguishing them from endogenous background signals. This application directly supports regulatory documentation on formulation stability.
NMR Flux Analysis with Simplified Spectra
In high-resolution NMR studies of carbohydrate metabolism, the site-specific deuteration of D-Fructose-d4 at the C-4, C-5, and C-6 positions simplifies proton NMR spectra. By eliminating or reducing specific proton signals, it decreases spectral overlap and facilitates the tracing of metabolic flux through pathways like glycolysis and the pentose phosphate pathway, a key advantage over unlabeled fructose or uniformly 13C-labeled analogues, as discussed in reviews of NMR applications in systems biochemistry .
Application
Selection Property
Validation Focus
LC-MS metabolomics internal standardization
High purity deuterated internal standard
Ion suppression and quantitation accuracy
Deuterium metabolic imaging (DMI) of fructose
Deuterium-enriched tracer
Real-time tissue uptake measurement
Excipient-induced degradation studies
Site-specific deuteration for adduct tracking
Maillard reaction product attribution
NMR flux analysis with simplified spectra
Site-specific deuteration for spectral simplification
Metabolic pathway tracing
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